2-(Aminomethyl)isonicotinonitrile Dihydrochloride
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Overview
Description
2-(Aminomethyl)isonicotinonitrile Dihydrochloride is a chemical compound with the molecular formula C7H7N3·2(HCl). It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is often used as a building block in the synthesis of more complex molecules and has potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)isonicotinonitrile Dihydrochloride typically involves the reaction of isonicotinonitrile with formaldehyde and ammonium chloride under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The product is then purified using techniques such as recrystallization and filtration.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)isonicotinonitrile Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitrile oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted isonicotinonitrile derivatives.
Scientific Research Applications
2-(Aminomethyl)isonicotinonitrile Dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)isonicotinonitrile Dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various biological effects, depending on the enzyme targeted.
Comparison with Similar Compounds
Similar Compounds
- 2-(Aminomethyl)pyridine-4-carbonitrile Dihydrochloride
- 2-(Aminomethyl)nicotinonitrile Dihydrochloride
Uniqueness
2-(Aminomethyl)isonicotinonitrile Dihydrochloride is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This specificity makes it a valuable compound in research and therapeutic applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-(aminomethyl)pyridine-4-carbonitrile;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3.2ClH/c8-4-6-1-2-10-7(3-6)5-9;;/h1-3H,5,9H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTHZSZYCWXJCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C#N)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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